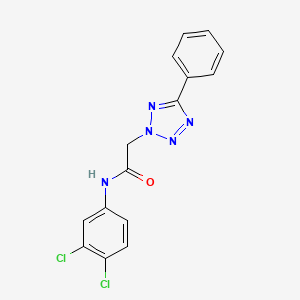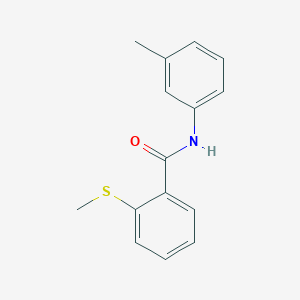
N-(3-methylphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMB is a member of the benzamide family and has a molecular weight of 241.34 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of bacterial and cancer cell growth by interfering with DNA replication and protein synthesis. N-(3-methylphenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in DNA replication and protein synthesis. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have anti-inflammatory activity and to inhibit the proliferation of fibroblasts, which are involved in the formation of scar tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-2-(methylthio)benzamide in lab experiments is its potential as a novel antibacterial and antitumor agent. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using N-(3-methylphenyl)-2-(methylthio)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-2-(methylthio)benzamide. One potential direction is to investigate its potential as a treatment for bacterial infections and cancer. Another direction is to study its mechanism of action in more detail, particularly its effects on DNA replication and protein synthesis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-methylphenyl)-2-(methylthio)benzamide in animal and human studies.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-2-(methylthio)benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate compound is then reacted with methylthiolate to form N-(3-methylphenyl)-2-(methylthio)benzamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of N-(3-methylphenyl)-2-(methylthio)benzamide is typically around 60-70%.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(methylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)16-15(17)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCBSCZIZTMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


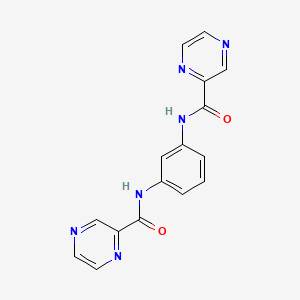
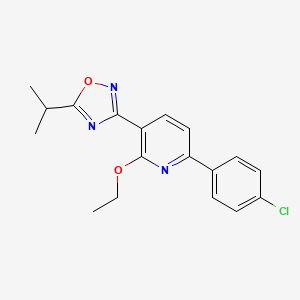
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)

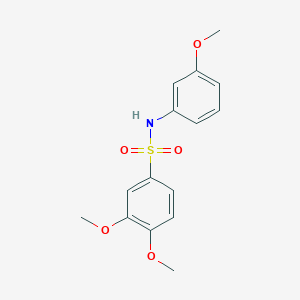

![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
